N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide
Description
N1-(2-Cyanophenyl)-N2-(2-hydroxyethyl)oxalamide is an asymmetric oxalamide derivative featuring a 2-cyanophenyl group and a 2-hydroxyethyl substituent. The hydroxyethyl moiety introduces hydrophilicity, which may improve solubility compared to purely aromatic or alkyl-substituted analogs.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-7-8-3-1-2-4-9(8)14-11(17)10(16)13-5-6-15/h1-4,15H,5-6H2,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCYFDPKSQRCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with ethanolamine to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyanophenyl group can be reduced to form amines.
Substitution: The oxalamide backbone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted oxalamides depending on the nucleophile used.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Table 1: Structural and Functional Comparison of Selected Oxalamides
* Calculated based on molecular formula.
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity Electron-Withdrawing Groups (EWGs): The 2-cyanophenyl group in the target compound may enhance binding to enzymatic or receptor sites compared to carboxyphenyl () or methoxyphenyl () analogs. For example, S336’s pyridinylethyl group contributes to umami receptor (hTAS1R1/hTAS1R3) activation via hydrogen bonding . Hydrophilic vs. Lipophilic Moieties: The hydroxyethyl group in the target compound contrasts with methoxyphenethyl () or adamantyl () substituents, which are more lipophilic. This difference impacts solubility and membrane permeability, critical for drug delivery or polymer applications .
Synthetic Efficiency Yields for oxalamides vary widely (23–83%), influenced by steric hindrance and purification challenges. For instance, N1-(3-ethoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide () achieved 83% yield, while cyano-substituted analogs (e.g., N1-(3-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide) had lower yields (23%) due to reactivity constraints .
Applications in Material Science The hydroxyethyl group in N1-(2-carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide () enables coordination with metals (e.g., Cu²⁺), forming 2D polymers with magnetic properties. The target compound’s cyano group could similarly facilitate π-stacking or metal interactions in supramolecular assemblies .
Toxicological and Regulatory Profiles
- S336 () has undergone rigorous toxicological evaluation and regulatory approval for food use, whereas antiviral oxalamides () and enzyme inhibitors () lack detailed safety data, highlighting the need for compound-specific assessments .
Table 2: Comparative Physicochemical Data
| Property | N1-(2-Cyanophenyl)-N2-(2-hydroxyethyl) | N1-(2-Carboxyphenyl)-N2-(2-hydroxyethyl) | S336 | N1-(3-Cyanophenyl)-N2-(4-methoxyphenethyl) |
|---|---|---|---|---|
| LogP (Predicted) | ~1.2 | ~0.8 (acidic due to -COOH) | 2.5 | 2.9 |
| Water Solubility | Moderate (hydroxyethyl enhances) | Low (carboxylic acid may ionize) | Low | Low (lipophilic substituents) |
| Thermal Stability | High (aromatic + H-bonding) | Moderate (flexible hydroxyethyl) | High | High |
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